molecular formula C15H25ClN2O3 B13769694 2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride CAS No. 68097-54-1

2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride

Cat. No.: B13769694
CAS No.: 68097-54-1
M. Wt: 316.82 g/mol
InChI Key: WPQSOBMKQUANEK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique properties and versatility, making it a valuable compound in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with o-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Dimethylamino)ethyl acrylate
  • 2-(Dimethylamino)ethyl ethylcarbamate

Uniqueness

2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

68097-54-1

Molecular Formula

C15H25ClN2O3

Molecular Weight

316.82 g/mol

IUPAC Name

2-[(2-butoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C15H24N2O3.ClH/c1-4-5-11-19-14-9-7-6-8-13(14)16-15(18)20-12-10-17(2)3;/h6-9H,4-5,10-12H2,1-3H3,(H,16,18);1H

InChI Key

WPQSOBMKQUANEK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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